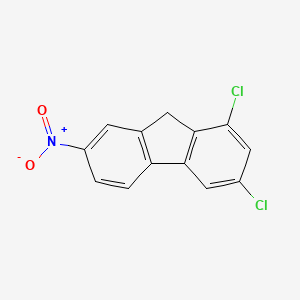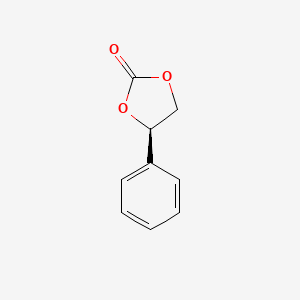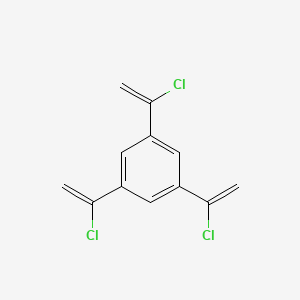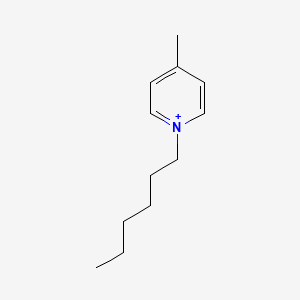
Pyridinium, 1-hexyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-hexyl-4-methyl-: is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Pyridinium salts are often used as ionic liquids, antimicrobial agents, and catalysts in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Alkylation: Pyridinium, 1-hexyl-4-methyl- can be synthesized by the direct alkylation of pyridine with 1-hexyl bromide and 4-methyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate and is carried out at elevated temperatures.
Quaternization Reaction: Another method involves the quaternization of 4-methylpyridine with 1-hexyl bromide. This reaction is usually performed in a solvent like acetonitrile or ethanol and requires heating to reflux conditions.
Industrial Production Methods: Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium salts with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Pyridinium salts are used as catalysts in various organic reactions, including cycloaddition and polymerization.
Ionic Liquids: They serve as components in the formulation of ionic liquids, which are used as green solvents in chemical processes.
Biology:
Antimicrobial Agents: Pyridinium salts exhibit antimicrobial properties and are used in disinfectants and antiseptics.
Gene Delivery: They are employed in gene delivery systems due to their ability to interact with DNA and facilitate its transport into cells.
Medicine:
Anticancer Agents: Some pyridinium salts have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Antimalarial Agents: They are also investigated for their antimalarial properties.
Industry:
Surfactants: Pyridinium salts are used as surfactants in various industrial applications, including detergents and emulsifiers.
Corrosion Inhibitors: They are employed as corrosion inhibitors in metal protection.
Mechanism of Action
The mechanism of action of pyridinium, 1-hexyl-4-methyl- involves its interaction with cellular membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. In gene delivery, the compound forms complexes with DNA, facilitating its entry into cells and subsequent expression.
Comparison with Similar Compounds
1-Butyl-4-methylpyridinium: Similar structure but with a shorter alkyl chain.
1-Octyl-4-methylpyridinium: Similar structure but with a longer alkyl chain.
1-Hexyl-3-methylpyridinium: Similar structure but with a different position of the methyl group.
Uniqueness: Pyridinium, 1-hexyl-4-methyl- is unique due to its specific alkyl chain length and methyl group position, which confer distinct physicochemical properties. These properties influence its solubility, reactivity, and biological activity, making it suitable for specific applications in catalysis, antimicrobial treatments, and gene delivery.
Properties
CAS No. |
96337-28-9 |
|---|---|
Molecular Formula |
C12H20N+ |
Molecular Weight |
178.29 g/mol |
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h7-8,10-11H,3-6,9H2,1-2H3/q+1 |
InChI Key |
KVUBRTKSOZFXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


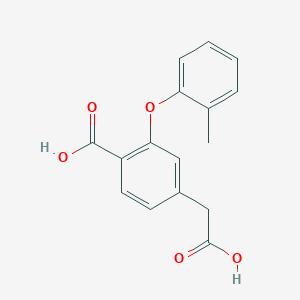
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
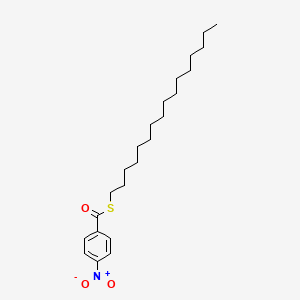
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

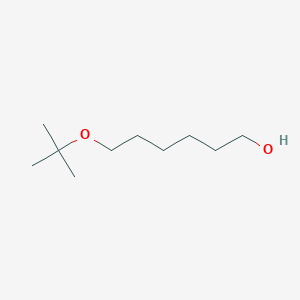
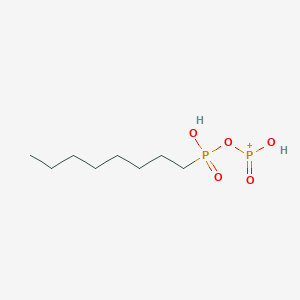
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
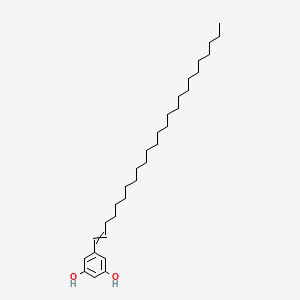
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
